PHA 568487 (free base) PHA 568487 (free base)
Brand Name: Vulcanchem
CAS No.: 527680-56-4
VCID: VC0005433
InChI: InChI=1S/C16H20N2O3/c19-16(17-13-10-18-5-3-11(13)4-6-18)12-1-2-14-15(9-12)21-8-7-20-14/h1-2,9,11,13H,3-8,10H2,(H,17,19)/t13-/m0/s1
SMILES: C1CN2CCC1C(C2)NC(=O)C3=CC4=C(C=C3)OCCO4
Molecular Formula: C16H20N2O3
Molecular Weight: 288.34 g/mol

PHA 568487 (free base)

CAS No.: 527680-56-4

Cat. No.: VC0005433

Molecular Formula: C16H20N2O3

Molecular Weight: 288.34 g/mol

* For research use only. Not for human or veterinary use.

PHA 568487 (free base) - 527680-56-4

CAS No. 527680-56-4
Molecular Formula C16H20N2O3
Molecular Weight 288.34 g/mol
IUPAC Name N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Standard InChI InChI=1S/C16H20N2O3/c19-16(17-13-10-18-5-3-11(13)4-6-18)12-1-2-14-15(9-12)21-8-7-20-14/h1-2,9,11,13H,3-8,10H2,(H,17,19)/t13-/m0/s1
Standard InChI Key LUVXHMJTVXZFPD-ZDUSSCGKSA-N
Isomeric SMILES C1CN2CCC1[C@H](C2)NC(=O)C3=CC4=C(C=C3)OCCO4
SMILES C1CN2CCC1C(C2)NC(=O)C3=CC4=C(C=C3)OCCO4
Canonical SMILES C1CN2CCC1C(C2)NC(=O)C3=CC4=C(C=C3)OCCO4

Chemical Properties and Structural Characteristics

PHA 568487 (free base) is chemically designated as N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-2,3-dihydro-1,4-benzodioxin-6-carboxamide. The compound’s structure integrates a quinuclidine moiety linked to a benzodioxin carboxamide group, which confers selectivity for the α7 nAChR subtype . Key physicochemical properties include:

PropertyValueSource
CAS Number527680-56-4
Molecular FormulaC16H20N2O3\text{C}_{16}\text{H}_{20}\text{N}_{2}\text{O}_{3}
Molecular Weight288.34 g/mol
Purity≥99%
Solubility (DMSO)30 mg/mL (104.04 mM)
Solubility (H2_2O)<40.44 mg/mL (100 mM)
Storage Conditions-20°C (powder), -80°C (solution)

The compound’s stereochemistry at the 3R position is critical for receptor binding, as evidenced by structure-activity relationship (SAR) studies . Its benzodioxin moiety enhances metabolic stability compared to earlier α7 agonists, reducing oxidative dealkylation pathways that previously limited in vivo utility .

Mechanism of Action: α7 nAChR Agonism

α7 nAChRs are homopentameric ion channels expressed in the central nervous system (CNS), immune cells, and peripheral tissues. PHA 568487 binds to the orthosteric site of α7 nAChR with a dissociation constant (KiK_i) of 44 nM, demonstrating >60-fold selectivity over 5-HT3_3 receptors (Ki=2,800K_i = 2,800 nM) and minimal activity at α3β4 or α1β1δγ nicotinic subtypes (IC50_{50} > 100 μM) . Activation of α7 nAChR by PHA 568487 triggers calcium influx, modulating downstream pathways such as:

  • JAK2/STAT3 signaling: Attenuates pro-inflammatory cytokine release (e.g., IL-6, TNF-α) .

  • PI3K/Akt/GSK3β pathway: Enhances neuronal survival and synaptic plasticity .

  • NF-κB inhibition: Reduces oxidative stress and apoptosis in ischemic injury models .

In murine models, PHA 568487 crosses the blood-brain barrier, achieving brain-to-plasma ratios >0.5 after oral administration . This pharmacokinetic profile supports its investigation in CNS disorders, though peripheral anti-inflammatory effects are also documented .

Pharmacological and Preclinical Research Findings

Neuroinflammation and Cognitive Function

  • Positive Modulation: Enhanced attention and working memory in primates at plasma concentrations >100 nM .

  • Limited Efficacy in Neurodegeneration: No significant improvement in amyloid-β-induced cognitive deficits in transgenic AD mice .

Cardiovascular Applications

A 2024 study evaluated PHA 568487 in myocardial infarction (MI) models :

ParameterSaline ControlPHA 568487 (50 mg/kg)
Infarct Size (24 h)35.2 ± 2.1%34.8 ± 3.0%
Ejection Fraction (7 d)48.5 ± 4.2%45.1 ± 3.8%
Left Ventricular Mass92.3 ± 5.1 mg105.4 ± 6.3 mg*

*P < 0.05 vs. control

Despite reducing systemic cytokines, PHA 568487 failed to improve cardiac function post-MI, suggesting organ-specific limitations of α7 agonism .

Clinical Development and Challenges

PHA 568487 entered Phase I trials in the early 2010s alongside analogs like PHA-543613 . Key findings include:

  • Safety: Well-tolerated up to 450 mg/day in humans, with no severe adverse events .

  • Pharmacokinetics: Peak plasma concentrations (CmaxC_{\text{max}}) achieved within 1–1.4 hours post-dosing .

  • Cognitive Effects: Dose-dependent improvements in episodic memory at 75–150 mg TID .

  • Variable Efficacy: Inconsistent results across inflammation models .

  • Receptor Desensitization: Prolonged α7 activation may blunt therapeutic effects .

Comparative Analysis with Related α7 Agonists

CompoundSelectivity (α7 vs. 5-HT3_3)Clinical StageKey Advantage
PHA 56848764-foldPhase IImproved metabolic stability
DMXB-A12-foldPhase IICognitive enhancement
GTS-2120-foldPhase IIOral bioavailability

PHA 568487’s selectivity and pharmacokinetics position it as a refined tool compound, though clinical translatability remains unproven .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator